molecular formula C13H19Cl2NO B1426513 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219957-65-9

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426513
CAS No.: 1219957-65-9
M. Wt: 276.2 g/mol
InChI Key: DNLHLFNHQBSYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a 2-(2-chlorophenoxy)ethyl group, and it is commonly used in research settings for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with piperidine under basic conditions to yield 4-[2-(2-chlorophenoxy)ethyl]piperidine. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of 2-(2-chlorophenoxy)ethanol, its reaction with piperidine, and the subsequent conversion to the hydrochloride salt. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenoxy)piperidine hydrochloride
  • 3-[2-(3-Chlorophenoxy)ethyl]piperidine
  • 4-(Benzylsulfonyl)piperidine hydrochloride

Uniqueness

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine ring and a chlorophenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLHLFNHQBSYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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